molecular formula C20H22N2O3 B2424875 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide CAS No. 2097924-86-0

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide

Cat. No.: B2424875
CAS No.: 2097924-86-0
M. Wt: 338.407
InChI Key: NZDBSGLPFBVPEH-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives involves novel methods for constructing benzofuran rings . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .

Scientific Research Applications

Metabolic Profiling and Disposition

One study detailed the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, potentially related to the chemical family of interest. This research highlights the metabolic pathways and the pharmacokinetic profile of such compounds, indicating their extensive metabolism and the primary routes of elimination. Understanding the metabolism and disposition of these compounds is crucial for their development as therapeutic agents (Renzulli et al., 2011).

Structural Characterization

Another aspect of scientific research involves the structural characterization and analysis of benzamide derivatives. Studies such as the crystallographic analysis of N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methyl­sulfon­yl)‐2‐nitro­benzamide acetonitrile solvate offer insights into the molecular and crystal structure, providing foundational knowledge for the design of novel compounds with specific biological activities (Pang et al., 2006).

Antimicrobial and Antifungal Activities

The synthesis and characterization of benzamide derivatives for potential antimicrobial and antifungal applications are another area of interest. Compounds like N-Benzoyl-N'-dialkylthiourea derivatives have been studied for their antifungal activity, providing valuable data for the development of new antimicrobial agents (Weiqun et al., 2005).

Anticonvulsant Activity

Research into enaminones and their derivatives, which may share structural similarities with the compound , explores their potential as anticonvulsant agents. These studies aim to identify novel treatments for epilepsy and other seizure disorders, showcasing the therapeutic potential of these chemical classes (Edafiogho et al., 1992).

Anticancer Activity

Benzofuran derivatives have been investigated for their potential anticancer activity, especially against estrogen receptor-dependent breast cancer cell lines. This research provides insights into the development of targeted cancer therapies, demonstrating the utility of such compounds in medicinal chemistry (Jin et al., 2020).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(21-13-16-14-25-19-4-2-1-3-18(16)19)15-5-7-17(8-6-15)22-9-11-24-12-10-22/h1-8,16H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDBSGLPFBVPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3COC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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